Product packaging for Mefenamic acid glucuronide(Cat. No.:CAS No. 102623-18-7)

Mefenamic acid glucuronide

Cat. No.: B020696
CAS No.: 102623-18-7
M. Wt: 417.4 g/mol
InChI Key: DAHIGOGKMFBIOR-CURYNPBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Mefenamic Acid Metabolism Research

Mefenamic acid was first synthesized in 1961 by scientists at Parke-Davis and introduced to the market in the subsequent years. wikipedia.org Initial research into its pharmacokinetics established that it is rapidly absorbed and extensively metabolized in the liver. wikipedia.orgfda.gov Early studies identified that the primary metabolic pathways involved oxidation and conjugation. drugs.comwikipedia.orgdrugbank.com

The major oxidative metabolites were identified as 3'-hydroxymethyl mefenamic acid (Metabolite I) and the subsequently formed 3'-carboxymefenamic acid (Metabolite II). drugs.comfda.gov The enzyme responsible for the initial hydroxylation step was later identified as cytochrome P450 (CYP) 2C9. wikipedia.orgdrugbank.comfda.gov.ph

Alongside these Phase I oxidative pathways, the significance of Phase II conjugation reactions, specifically glucuronidation, became a key focus of research. nih.gov It was determined that mefenamic acid itself, as well as its oxidized metabolites, could undergo conjugation with glucuronic acid. drugs.comfda.gov Studies in the late 20th and early 21st centuries began to characterize these glucuronide conjugates more thoroughly. Researchers isolated and identified three distinct glucuronides from human urine following oral administration of the drug. nih.gov The direct conjugate of the parent drug was identified as mefenamic acid 1-O-acyl glucuronide. nih.govacs.org Further research focused on the specific enzymes involved, identifying UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, as key catalysts in its formation. The development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in the precise quantification and characterization of mefenamic acid glucuronide in various biological matrices. nih.govscispace.comjournaljpri.com

Role of Glucuronidation in Drug Metabolism

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov The process involves the covalent attachment of a glucuronic acid moiety to a substrate. nih.gov This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells but are also present in many other tissues, including the kidneys, intestines, and brain. ijpcbs.comnih.govtandfonline.comfrontiersin.org

The key features of glucuronidation in drug metabolism include:

Increased Hydrophilicity : The primary function of glucuronidation is to increase the water solubility of lipophilic compounds. The addition of the highly polar glucuronic acid group makes the resulting conjugate (glucuronide) more water-soluble, which facilitates its elimination from the body, predominantly through urine or bile. wikipedia.orgijpcbs.comjove.com

Detoxification : By converting a pharmacologically active compound into a more water-soluble and readily excretable form, glucuronidation generally terminates the drug's biological activity and reduces its potential for accumulation and toxicity. ijpcbs.com

Enzymatic Process : UGT enzymes utilize uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as an essential co-substrate, which provides the glucuronic acid to be transferred to the drug molecule. nih.govfrontiersin.orgxenotech.com The drug substrate must possess a suitable functional group, such as a hydroxyl, carboxyl, amine, or thiol group, to act as an acceptor for the glucuronic acid. nih.govfrontiersin.org

Enzyme Families : The human UGT superfamily is divided into families and subfamilies, with the UGT1A and UGT2B families being the most important for drug metabolism. ijpcbs.comxenotech.com These enzymes exhibit broad and often overlapping substrate specificities. tandfonline.com

Glucuronidation is a crucial clearance pathway for many common drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), opioids, and various antiviral and anticancer agents. ijpcbs.comnih.gov

Significance of this compound as a Metabolite

This compound is a metabolite of considerable interest in pharmacological and toxicological research. Its significance stems from its role as the primary excretion product and its inherent chemical reactivity as an acyl glucuronide. drugs.com

A defining characteristic of this compound is its chemical reactivity. nih.gov As an acyl glucuronide, it is an electrophilic species capable of undergoing transacylation reactions with nucleophiles. nih.gov Research has demonstrated that this compound can bind irreversibly to plasma proteins, such as human serum albumin, and to cellular proteins. nih.gov This covalent modification of proteins is a proposed mechanism for certain drug-induced hypersensitivity reactions and toxicities. nih.govnih.gov

Despite this reactivity, this compound is relatively stable under physiological conditions compared to other acyl glucuronides. nih.gov Studies have reported a half-life of approximately 16.5 hours at pH 7.4 and 37°C. nih.gov This stability means it can persist in the body, potentially increasing the opportunity for it to interact with biological macromolecules. The formation of this compound is catalyzed by specific UGT isoforms, including UGT1A9 and UGT2B7.

Table 1: Pharmacokinetic Parameters of Mefenamic Acid and its Metabolites

ParameterMefenamic Acid3'-Hydroxymethyl Metabolite (I) & Glucuronide3'-Carboxy Metabolite (II) & GlucuronideReference
Peak Plasma Time (Tmax)2 to 4 hours~3 hours6 to 8 hours drugs.comfda.gov
Elimination Half-Life (t½)~2 hoursLonger than parent compoundLonger than parent compound drugs.comwikipedia.orgfda.gov
Plasma Protein Binding>90%Glucuronide may bind irreversiblyData not specified wikipedia.orgfda.gov
Primary Route of EliminationRenal excretion of metabolites drugs.comwikipedia.orgdrugbank.com

Table 2: Research Findings on this compound Reactivity

FindingDescriptionReference
Chemical NatureMefenamic acid is metabolized to a chemically reactive MFA-1-O-acyl-glucuronide (MFA-1-O-G). nih.govacs.orgescholarship.org
Stability (Half-life)Relatively stable at physiological pH (7.4) with a half-life of 16.5 ± 3.1 hours. Stability decreases at alkaline pH. nih.gov
Protein BindingFound to bind irreversibly to human serum albumin and cellular proteins in vitro. nih.gov
Reactivity ComparisonIn vitro studies comparing reactivity towards nucleophiles showed MFA-1-O-G was not significantly reactive compared to other acyl-linked metabolites like MFA-AMP and MFA-CoA. acs.orgescholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₁H₂₃NO₈ B020696 Mefenamic acid glucuronide CAS No. 102623-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIGOGKMFBIOR-CURYNPBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907958
Record name 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102623-18-7
Record name β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102623-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEFENAMIC ACID GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymology of Mefenamic Acid Glucuronide

Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) Superfamily Involvement

The conjugation of mefenamic acid with glucuronic acid is a phase II metabolic reaction mediated by the UGT superfamily of enzymes. This process, known as glucuronidation, results in the formation of a more water-soluble compound, mefenamic acid glucuronide, which can be readily excreted from the body. Several UGT isoforms have been identified as catalysts in the glucuronidation of mefenamic acid, highlighting the complexity and overlapping substrate specificities within this enzyme family.

Identification of Specific UGT Isoforms Catalyzing Mefenamic Acid Glucuronidation

Detailed investigations have pinpointed several specific UGT isoforms that play a significant role in the glucuronidation of mefenamic acid. These isoforms are expressed in various tissues, including the liver and kidneys, which are primary sites of drug metabolism.

UGT1A9 is a key enzyme involved in the glucuronidation of mefenamic acid. researchgate.netnih.gov Studies using recombinant UGT1A9 have demonstrated its capacity to catalyze the formation of this compound. nih.gov The kinetic profile of UGT1A9-mediated mefenamic acid glucuronidation is characterized by negative cooperativity, suggesting a complex interaction between the substrate and the enzyme. nih.gov

Alongside UGT1A9, UGT2B7 is another major contributor to the glucuronidation of mefenamic acid. researchgate.netnih.gov Research has shown that recombinant UGT2B7 is capable of metabolizing mefenamic acid, although it exhibits atypical (non-Michaelis-Menten) kinetics. nih.gov This suggests a more complex enzymatic mechanism than a simple substrate-enzyme interaction.

Evidence suggests the involvement of UGT1A1 in the metabolism of mefenamic acid. Mefenamic acid has been shown to inhibit the glucuronidation of other compounds known to be substrates for UGT1A1, indicating that mefenamic acid itself is likely a substrate for this isoform. nih.gov

While direct kinetic studies for the glucuronidation of mefenamic acid by each of these specific UGT1A isoforms are limited in the current scientific literature, there is strong evidence to suggest their involvement. One study demonstrated that mefenamic acid inhibits the activity of UGT1A3, UGT1A4, and UGT1A6. researchgate.netresearchgate.net Inhibition of an enzyme's activity by a compound often implies that the compound is a substrate for that enzyme.

Kinetic Studies of UGT-Mediated Glucuronidation

The kinetics of mefenamic acid glucuronidation have been investigated using human kidney cortical microsomes and recombinant UGT isoforms. These studies reveal that the process does not always follow simple Michaelis-Menten kinetics, indicating complex enzyme-substrate interactions.

In human kidney cortical microsomes, the glucuronidation of mefenamic acid was found to follow Michaelis-Menten kinetics with an apparent Michaelis constant (Km) of 23 µM. nih.gov However, studies with individual recombinant UGT isoforms have revealed more complex kinetic profiles.

Interactive Data Table: Kinetic Parameters for Mefenamic Acid Glucuronidation

Enzyme SourceUGT IsoformKinetic ModelKm (µM)S50 (µM)Hill Coefficient (h)
Human Kidney Cortical MicrosomesMultipleMichaelis-Menten23--
RecombinantUGT1A9Negative Cooperativity-4490.4
RecombinantUGT2B7Atypical---

Km: Michaelis constant, representing the substrate concentration at half-maximal velocity. S50: Substrate concentration at half-maximal velocity for sigmoidal kinetics. h: Hill coefficient, indicating the degree of cooperativity.

The data indicates that UGT1A9 exhibits negative cooperativity for mefenamic acid glucuronidation, with a substrate concentration at half-maximal velocity (S50) of 449 µM and a Hill coefficient of 0.4. nih.gov In contrast, UGT2B7 displays atypical kinetics for which standard Michaelis-Menten parameters cannot be determined. nih.gov These findings underscore the intricate nature of mefenamic acid's interaction with different UGT isoforms.

Genetic Polymorphisms and UGT Activity

The genes encoding UGT enzymes are known to be highly polymorphic, which can lead to inter-individual differences in drug metabolism. nih.govmdpi.com The primary enzymes responsible for mefenamic acid glucuronidation, UGT1A9 and UGT2B7, are both subject to genetic variation. mdpi.comnih.gov While direct studies on the impact of UGT polymorphisms on mefenamic acid metabolism are limited, research on other NSAIDs and UGT substrates provides strong evidence for the functional significance of these genetic variants. nih.gov

Subcellular Localization of Glucuronidation Enzymes

The enzymes responsible for the glucuronidation of mefenamic acid are primarily located within the microsomal fraction of cells, specifically in the endoplasmic reticulum. wikipedia.org This subcellular localization is consistent for the key metabolic tissues, including the liver and kidneys.

Hepatic Microsomal Glucuronidation

The liver is a major site for drug metabolism, and human liver microsomes (HLMs) are rich in UGT enzymes. UGT2B7, in particular, is a prominent enzyme in the liver that is involved in the glucuronidation of numerous NSAIDs, including mefenamic acid. genecards.orgnih.gov Studies have demonstrated that mefenamic acid acts as a potent inhibitor of UGT2B7 activity in HLMs, with a reported IC50 value of 0.3 µM for the inhibition of 3'-azido-3'-deoxythymidine glucuronidation. genecards.org Furthermore, mefenamic acid shows modest inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) glucuronidation in HLMs, with an IC50 value of 190 µM. wikipedia.org This confirms the significant role of hepatic microsomal enzymes in the metabolic pathway of mefenamic acid.

Renal Cortical Microsomal Glucuronidation

The kidney also plays a crucial role in the glucuronidation of mefenamic acid. mdpi.com Studies using human kidney cortical microsomes (HKCM) have shown that these subcellular fractions are capable of actively forming this compound. mdpi.comnih.gov The intrinsic renal clearance (CLint) of mefenamic acid via glucuronidation in HKCM has been measured at 17 +/- 5.5 µL/min/mg protein. mdpi.com This rate is substantially higher than that of other fenamates, suggesting that renal glucuronidation may lead to significant intrarenal exposure to this compound. mdpi.com Both UGT1A9 and UGT2B7 enzymes are present and active in the human kidney, contributing to the renal metabolism of mefenamic acid. mdpi.comwikipedia.org

Intermediary Metabolites and Their Roles in this compound Formation

In addition to direct glucuronidation, mefenamic acid undergoes bioactivation through a separate metabolic pathway to form other reactive intermediates. This pathway, catalyzed by acyl-CoA synthetase (ACS) enzymes, does not lead to the formation of this compound but rather to the formation of acyl-adenylate and acyl-CoA thioester conjugates nih.govnih.gov. These metabolites are also electrophilic and play a role in the transacylation of biological nucleophiles nih.govdoi.org.

The initial step in the acyl-CoA synthetase pathway involves the formation of a high-energy acyl-adenylate intermediate, mefenamyl-adenylate (MFA-AMP) nih.gov. This reaction is a two-step process where the AMP moiety from ATP is transferred to the carboxyl group of mefenamic acid, forming the MFA-AMP intermediate and releasing pyrophosphate (PPi) nih.govdoi.org.

Studies using in vitro incubations of mefenamic acid with rat hepatocytes have successfully detected MFA-AMP. Its formation is characterized as being extremely rapid and transient; in one study, MFA-AMP reached a maximum concentration of approximately 90-108 nM within 20-30 seconds of incubation before plateauing nih.govacs.orgdoi.org.

MFA-AMP is an electrophilic species capable of acylating nucleophilic sites on biomolecules nih.govdoi.org. Research into its nonenzymatic reactivity shows that MFA-AMP is particularly reactive toward amino functional groups. For instance, it was found to be 17.5-fold more reactive toward the N-acyl-amidation of taurine (B1682933) than its corresponding CoA thioester nih.govdoi.org. It also demonstrates greater reactivity toward glycine (B1666218) compared to MFA-CoA doi.org.

Following the formation of the enzyme-bound MFA-AMP intermediate, the second step of the acyl-CoA synthetase reaction occurs. The activated acyl group is attacked by the thiol group of Coenzyme A (CoA), displacing AMP and yielding the MFA-S-acyl-Coenzyme A (MFA-CoA) thioester product nih.govnih.govdoi.org.

The formation of MFA-CoA in rat hepatocyte incubations is slower than that of MFA-AMP. MFA-CoA is typically not detectable until after a few minutes of incubation, reaching concentrations of around 45.6 nM after 60 minutes nih.govacs.orgdoi.org. Like MFA-AMP and the acyl glucuronide, MFA-CoA is a chemically reactive metabolite with an electrophilic carbonyl carbon nih.govresearchgate.net.

The reactivity of MFA-CoA differs from that of MFA-AMP. In vitro studies comparing their ability to transacylate various bionucleophiles revealed that MFA-CoA is significantly more reactive toward thiol-containing molecules. It was found to be 11.5-fold more reactive than MFA-AMP toward the cysteine-sulfhydryl group of glutathione (B108866) (GSH) and 19.5-fold more reactive toward N-acetylcysteine (NAC) doi.orgescholarship.org. This high reactivity towards thiols suggests that MFA-CoA can contribute significantly to the formation of glutathione conjugates and the covalent binding to proteins, a mechanism proposed to be involved in the idiosyncratic toxicity of some carboxylic acid-containing drugs researchgate.netivoryresearch.comacs.orgnih.gov.

Data Tables

Table 1: Comparative Formation of Mefenamic Acid Metabolites in Rat Hepatocytes

This table summarizes the concentrations of various mefenamic acid (MFA) metabolites detected over a 60-minute incubation period with rat hepatocytes. Data is compiled from multiple studies nih.govacs.orgnih.govdoi.org.

MetaboliteConcentration at ~20-30 secConcentration at 60 minKey Characteristics
MFA-AMP ~90.2 - 107.7 nM (Peak)Plateaued at peak concentrationVery rapid, transient formation
MFA-CoA Undetectable~45.6 nMSlower formation, appears after 4 min
MFA-1-O-G Low~42.2 µMLinear, steady increase
MFA-GSH Low~1.7 - 2.1 µMLinear, steady increase

Table 2: Relative Reactivity of Mefenamic Acid Metabolites with Bionucleophiles

This table compares the nonenzymatic reactivity of MFA-AMP, MFA-CoA, and MFA-1-O-G toward various nucleophiles under physiological conditions. The data highlights the distinct reactivity profiles of these electrophilic intermediates nih.govdoi.orgescholarship.org.

Bionucleophile (Functional Group)MFA-AMP ReactivityMFA-CoA ReactivityMFA-1-O-G Reactivity
Glutathione (GSH) (Thiol)Less Reactive11.5-fold more reactive than MFA-AMPNot Significantly Reactive
N-acetylcysteine (NAC) (Thiol)Less Reactive19.5-fold more reactive than MFA-AMPNot Significantly Reactive
Glycine (Gly) (Amino)More ReactiveDisplayed little reactivityNot Significantly Reactive
Taurine (Tau) (Amino)17.5-fold more reactive than MFA-CoALess ReactiveNot Significantly Reactive

Pharmacokinetics and Disposition of Mefenamic Acid Glucuronide

Absorption and Systemic Exposure

Following oral administration, mefenamic acid is rapidly absorbed and metabolized. fda.govwikidoc.orgrxlist.com Its metabolites, including mefenamic acid glucuronide, are then subject to systemic circulation and eventual elimination.

In humans, glucuronidated compounds are the main form of mefenamic acid metabolites excreted in the urine. fda.govnih.govrxlist.com Approximately 52% of a dose is recovered in the urine, consisting of various glucuronides. fda.govnih.govrxlist.com this compound itself accounts for a fraction of the total urinary excretion, with the glucuronides of its oxidized metabolites being more abundant. fda.govnih.govrxlist.com It has been reported that this compound represents 20–30% of the parent drug's total metabolites.

Research in rats has further detailed the systemic exposure of these metabolites. After a single oral dose of mefenamic acid, newly identified mono-hydroxyl mefenamic acid glucuronides (OH-MEFGs) showed significant systemic exposure, with the ratio of their area under the concentration-time curve (AUC) to that of the parent mefenamic acid ranging from 8% to 29%. nih.govresearchgate.net

Metabolite Form Percentage of Dose Excreted in Urine
Glucuronide of Mefenamic Acid 6%
Glucuronide of 3-hydroxymethylmefenamic acid 25%
Glucuronide of 3-carboxymefenamic acid 21%

Data sourced from human studies detailing urinary excretion. fda.govnih.govrxlist.com

While the parent drug, mefenamic acid, shows no evidence of accumulation in plasma with multiple doses, its glucuronide metabolites exhibit different behavior. fda.govwikidoc.orgfda.gov In studies conducted on rats, the systemic exposure of this compound was observed to double following five days of repeated oral administration of mefenamic acid. nih.govresearchgate.net

Furthermore, the hydroxylated glucuronide metabolites (OH-MEFGs) in rats demonstrated long elimination half-lives, ranging from 9 to over 24 hours, after both single and multiple doses. nih.govresearchgate.net This suggests a potential for these glucuronide metabolites to accumulate in the body with continued treatment, a characteristic not seen with the parent compound. nih.govresearchgate.net The half-lives of the primary oxidized metabolites also appear to be longer than that of mefenamic acid. nih.govrxlist.comfda.gov

Distribution and Tissue Uptake

The distribution of this compound in the body is a critical factor in its pharmacokinetic profile, influencing its potential for interaction with various tissues.

Studies in animal models have shown that this compound and its hydroxylated glucuronide metabolites have negligible uptake into the brain. nih.govresearchgate.net This limited ability to cross the blood-brain barrier suggests a minimal risk of direct central nervous system toxicities from these metabolites. nih.gov While certain conditions may alter the brain penetration of the parent drug, mefenamic acid, the glucuronide conjugates themselves show poor distribution into the CNS. nih.govjst.go.jp

The parent drug, mefenamic acid, is extensively bound to plasma proteins, with over 90% bound to albumin. nih.govrxlist.com this compound also demonstrates significant, but distinct, binding characteristics.

A notable characteristic of this compound is its ability to bind irreversibly to plasma proteins. nih.govwikidoc.orgrxlist.com This acyl glucuronide is chemically reactive and can form covalent bonds with proteins through a process called transacylation. In vitro studies have confirmed that this compound binds irreversibly to human serum albumin. nih.gov

This reactivity is not limited to plasma proteins. Research using a cell line engineered to express a human UGT enzyme (UGT1*02) demonstrated that irreversible binding to cellular proteins occurred upon the formation of this compound. nih.gov This binding was directly dependent on the creation of the glucuronide metabolite, as it was not observed in cells lacking the enzyme. nih.gov This irreversible binding to host proteins is a proposed mechanism for certain drug-induced toxicities. nih.gov

Compound Property Value / Finding
This compound Half-life (pH 7.4, 37°C) 16.5 ± 3.1 hours nih.gov
This compound Binding to Albumin Irreversible nih.govnih.gov
This compound Binding to Cellular Proteins Irreversible (in vitro) nih.gov
Mefenamic acid Protein Binding (Plasma) >90% nih.govrxlist.com

Table summarizing key properties.

Protein Binding Dynamics

Mechanisms of Covalent Binding: Transacylation vs. Glycation

Mefenamic acid is metabolized into a chemically reactive 1-O-acyl glucuronide (Mefenamic acid-1-O-β-glucuronide), which can covalently bind to proteins. nih.gov This binding is a proposed mechanism for potential toxicities. nih.gov The covalent modification of proteins by acyl glucuronides like that of mefenamic acid is understood to occur via two primary mechanisms: transacylation and glycation. nih.govmdpi.com

Transacylation: This is a direct pathway where a nucleophilic group on a protein (such as an amino or thiol group) attacks the electrophilic carbonyl carbon of the acyl glucuronide. nih.gov This reaction results in the formation of a stable drug-protein conjugate and the release of the glucuronic acid moiety. nih.gov

Glycation: This mechanism is more indirect. It begins with the intramolecular migration of the mefenamic acid acyl group from the C-1 position of the glucuronic acid moiety to other positions on the sugar ring. nih.govescholarship.org This acyl migration allows the sugar ring to open, exposing a reactive aldehyde group. The aldehyde can then react with an amine group on a protein to form a reversible imine (Schiff base). nih.gov A subsequent Amadori rearrangement can occur, leading to a stable ketoamine derivative, where both the drug and the glucuronic acid portion become covalently attached to the protein. nih.gov

Studies comparing the reactivity of mefenamic acid-1-O-β-glucuronide with other mefenamic acid metabolites found it to be not significantly reactive toward various bionucleophiles in certain experimental conditions. nih.gov However, the capacity for covalent binding exists, and research comparing it to other NSAID glucuronides found that the ability of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 enzymes was approximately 10 times higher than that of mefenamic acid-AG. mdpi.com

Excretion Pathways

The elimination of mefenamic acid and its metabolites from the body occurs through two major routes: renal and biliary excretion.

Renal Excretion

The kidneys are the primary route for the excretion of mefenamic acid metabolites. Approximately 52% of a dose of mefenamic acid is eliminated in the urine. wikidoc.orgresearchgate.net This urinary excretion is composed mainly of the glucuronidated forms of mefenamic acid and its oxidized metabolites. wikidoc.orgresearchgate.net The distribution of these metabolites in urine is as follows:

Glucuronide of mefenamic acid: 6% wikidoc.org

Glucuronide of 3'-hydroxymefenamic acid: 25% wikidoc.org

Glucuronide of 3'-carboxymefenamic acid: 21% wikidoc.org

The kidney itself is a site of glucuronidation. Studies using human kidney cortical microsomes have shown that mefenamic acid undergoes glucuronidation, which may lead to high intrarenal exposure to the reactive mefenamic acid acyl-glucuronide. nih.gov This suggests a potential for subsequent binding to renal proteins. nih.gov Kinetic studies have characterized this process, indicating the significant role of the kidney in the drug's metabolism and disposition. nih.gov

ParameterValueSource
Apparent Michaelis Constant (Kmapp) in Human Kidney Cortical Microsomes23 µM nih.gov
Intrinsic Renal Clearance (CLint) in Human Kidney Cortical Microsomes17 ± 5.5 µL/min/mg protein nih.gov

Biliary Excretion and Enterohepatic Recirculation

A portion of mefenamic acid metabolites is eliminated through the feces, accounting for up to 20% of the initial dose. drugs.comfda.gov This pathway primarily involves the excretion of unconjugated 3-carboxymefenamic acid. drugs.comfda.gov The presence of metabolites in the feces points to biliary excretion into the intestine. oup.com

Carboxylic acid-containing NSAIDs, including mefenamic acid, are conjugated in the liver to form glucuronides, which are then actively transported into the bile. oup.com Once in the intestinal tract, these glucuronide conjugates can undergo a process known as enterohepatic recirculation. escholarship.orgmsdvetmanual.com Intestinal flora produce β-glucuronidase enzymes that can hydrolyze the acyl glucuronide, cleaving off the glucuronic acid and releasing the parent drug (or its phase I metabolite). escholarship.org This free drug can then be reabsorbed into the portal circulation, returning to the liver for re-metabolism or distribution, thereby prolonging its presence in the body. escholarship.orgderangedphysiology.com

Influencing Factors on Pharmacokinetics

The pharmacokinetic profile of mefenamic acid and its glucuronide metabolite can be altered by organ dysfunction, particularly of the liver and kidneys, which are the primary sites of metabolism and excretion.

Hepatic Impairment Effects

Hepatic metabolism is a crucial pathway for the elimination of mefenamic acid. drugs.comnih.gov While specific pharmacokinetic studies of mefenamic acid in patients with hepatic dysfunction have not been conducted, it is recognized that individuals with acute or chronic liver disease may exhibit altered drug handling. wikidoc.orgfda.gov The accumulation of mefenamic acid metabolites, including this compound, is a potential consequence of impaired hepatic function. drugs.comnih.gov

Renal Impairment Effects

The kidneys are the main route of excretion for mefenamic acid and its conjugated metabolites. drugs.comfda.gov Consequently, renal insufficiency can significantly impact the pharmacokinetics of these compounds. Although specific pharmacokinetic studies in subjects with renal impairment have not been formally investigated, the potential for the accumulation of mefenamic acid metabolites is a recognized risk. wikidoc.orgdrugs.comfda.govnih.gov In patients with renal insufficiency, the elimination of glucuronide metabolites is expected to be prolonged. the-rheumatologist.org Given that the kidney is also a site for glucuronidation, impaired renal function could lead to higher systemic and intrarenal concentrations of this compound, potentially increasing the risk of adverse reactions. nih.gov

Age-Related Pharmacokinetic Variations

The disposition and pharmacokinetic profile of this compound, the primary metabolite of mefenamic acid, are subject to significant variations across different age groups, from neonates to the elderly. These variations are primarily attributable to age-dependent changes in drug metabolism, particularly glucuronidation, and renal function, which is the main route of elimination for this metabolite. While direct pharmacokinetic studies focusing exclusively on this compound in different age populations are limited, inferences can be drawn from studies on mefenamic acid and the well-established principles of developmental pharmacology.

Pharmacokinetics in Pediatric Populations

The metabolism of mefenamic acid to its glucuronide conjugate is dependent on the activity of UDP-glucuronosyltransferase (UGT) enzymes. In pediatric populations, particularly neonates and infants, the expression and activity of these enzymes are not fully mature. Research on the ontogeny of hepatic UGTs has shown that the protein abundance and activity of several key isoforms, including UGT1A9 and UGT2B7 which are involved in mefenamic acid glucuronidation, are significantly lower in neonates and infants compared to adults. nih.gov

For instance, studies have demonstrated that the neonatal abundances of UGT1A9 and UGT2B7 can be as low as 3.0% and 13.0% of adult levels, respectively. nih.gov The activity of these enzymes gradually increases throughout childhood and adolescence, reaching adult levels at different stages. nih.govfrontiersin.org Consequently, the formation of this compound is expected to be slower in younger children. This is supported by pharmacokinetic studies of the parent drug, mefenamic acid, in preterm infants, which show a significantly prolonged half-life, consistent with reduced metabolic clearance.

The following table summarizes the developmental changes in the abundance of major UGT isoforms involved in mefenamic acid metabolism.

Table 1: Estimated Age-Related Abundance of Key Hepatic UGT Isoforms Compared to Adults

Age Group UGT1A9 Abundance (% of Adult Level) UGT2B7 Abundance (% of Adult Level)
Neonates (0-27 days) 3.0% 13.0%
Infants (28-364 days) 24.0% 41.0%
Early Childhood (1- <6 years) Gradually Increasing Gradually Increasing
Adolescence (12-18 years) Approaching Adult Levels Approaching Adult Levels

Data adapted from research on UGT ontogeny. nih.gov

Pharmacokinetics in Geriatric Populations

In elderly individuals, the primary physiological change affecting the pharmacokinetics of this compound is the age-related decline in renal function. Since mefenamic acid and its metabolites, including the glucuronide conjugate, are primarily excreted by the kidneys, a reduction in glomerular filtration rate can lead to their accumulation in the body. nih.govpfizer.compfizer.comfda.gov

While the metabolic capacity of the liver to form this compound may not be significantly altered in healthy older adults, the reduced clearance of the metabolite can prolong its half-life and increase its plasma concentrations. This accumulation is a significant consideration, as acyl glucuronides have been implicated in forming covalent adducts with proteins, which can be associated with toxicity. Therefore, in the geriatric population, the disposition of this compound is a critical factor, and monitoring renal function is often recommended. pfizer.comfda.gov

The following table provides a summary of the inferred pharmacokinetic variations of this compound across different age groups.

Table 2: Inferred Age-Related Pharmacokinetic Variations of this compound

Age Group Formation of this compound Elimination of this compound Potential Clinical Implications
Neonates/Infants Significantly reduced due to immature UGT enzyme activity. Renal clearance is also developing. Slower formation may lead to prolonged exposure to the parent drug.
Children Gradually increases with age as UGT enzymes mature. Renal function matures throughout childhood. Pharmacokinetics approach adult values by adolescence.
Adults Stable and efficient. Efficient in healthy individuals. Reference for comparison.
Elderly Generally preserved in healthy individuals. Reduced due to age-related decline in renal function. Potential for accumulation of the glucuronide metabolite.

Toxicological Implications and Bioactivation Mechanisms

Role of Acyl Glucuronides in Adverse Drug Reactions

Acyl glucuronides, the class of metabolites to which mefenamic acid glucuronide belongs, are known for their chemical reactivity. nih.govliverpool.ac.ukresearchgate.net This reactivity is a key factor in their association with adverse drug reactions (ADRs). nih.govresearchgate.net While glucuronidation is generally a detoxification pathway, the acyl linkage in these metabolites makes them susceptible to various chemical reactions within the body that can lead to toxicity. liverpool.ac.ukresearchgate.net

Formation of Protein Adducts

A primary mechanism through which this compound is thought to exert toxicity is via the formation of protein adducts. researchgate.net The electrophilic nature of the acyl glucuronide allows it to react with nucleophilic sites on proteins, leading to covalent binding. nih.gov This process, known as transacylation, results in the formation of a drug-protein conjugate. nih.gov In vitro studies have demonstrated that this compound can irreversibly bind to human serum albumin and other cellular proteins. nih.gov

Table 1: Reactive Metabolites of Mefenamic Acid and their Role in Protein Adduct Formation

Reactive MetaboliteFormation PathwayRole in Protein Adduct Formation
Mefenamic acid 1-O-β-glucuronideGlucuronidation by UGT enzymesDirectly acylates proteins, forming covalent adducts. nih.gov
Mefenamyl-adenylate (MFA-AMP)Acyl-CoA synthetase activityAn intermediate in the formation of MFA-CoA, also capable of acylating proteins. scispace.comacs.org
Mefenamic acid-S-acyl-CoA (MFA-CoA)Acyl-CoA synthetase activityA highly reactive thioester that can transacylate proteins. scispace.comacs.org

Potential for Immunogenicity and Hypersensitivity

The formation of drug-protein adducts can have significant immunological consequences. These modified proteins can be recognized by the immune system as foreign, leading to the development of an immune response. synergypublishers.com This process is a key hypothesis in the development of idiosyncratic drug reactions, which are unpredictable and not related to the drug's primary pharmacological action. synergypublishers.com

The hapten hypothesis suggests that the drug or its reactive metabolite (the hapten) binds to a carrier protein, rendering it immunogenic. nih.gov In the case of mefenamic acid, the glucuronide metabolite can act as a hapten, and the resulting immune response can manifest as hypersensitivity reactions. nih.gov These reactions can range in severity and may contribute to the rare but serious adverse effects associated with mefenamic acid, such as DRESS syndrome (Drug Reaction with Eosinophilia and Systemic Symptoms). biomedpharmajournal.org Furthermore, mefenamic acid has been shown to have immunosuppressive effects on both cell-mediated and humoral immunity in animal models, which could further complicate its immunomodulatory profile. nih.gov

Organ-Specific Toxicities Attributed to this compound and its Precursors

The formation of reactive metabolites of mefenamic acid has been linked to toxicity in specific organs, most notably the liver.

Hepatotoxicity Mechanisms

While severe liver injury from mefenamic acid is rare, it has been reported, and the underlying mechanisms are thought to involve its metabolic bioactivation. nih.govresearchgate.net The formation of reactive metabolites, including the acyl glucuronide, is a proposed cause of this hepatotoxicity. researchgate.net Animal studies have shown that mefenamic acid can cause dose-dependent liver injury, progressing from mild degeneration to hepatocellular necrosis with repeated doses. smj.org.sg

Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another mechanism implicated in mefenamic acid-induced hepatotoxicity. ebi.ac.uk Although mefenamic acid has demonstrated antioxidant properties in some contexts, it has also been reported to stimulate ROS generation in hepatocytes. mdpi.com The formation of reactive metabolites can contribute to this oxidative burden. However, recent research also indicates that mefenamic acid can upregulate the Nrf2/SQSTM1 pathway, which protects hepatocytes against oxidative stress-induced cell damage. mdpi.comnih.gov This suggests a complex role for mefenamic acid and its metabolites in modulating cellular redox status.

Nephrotoxicity Mechanisms

The use of mefenamic acid has been associated with several cases of nephrotoxicity, including acute renal failure and tubulointerstitial nephritis. escholarship.orgnih.gov The formation of reactive metabolites, particularly this compound, is thought to play a role in these adverse renal effects. researchgate.netnih.gov

Cases of acute renal failure have been reported following the use of mefenamic acid. escholarship.orgnih.gov In some instances, patients presenting with symptoms like abdominal pain, diarrhea, and vomiting were found to have acute renal failure. nih.gov Renal biopsies from these patients have shown evidence of both interstitial nephritis and mesangial proliferation. nih.gov While many patients recover after discontinuing the drug, some may experience persistent mild renal impairment. nih.gov

Tubulointerstitial nephritis associated with mefenamic acid is believed to have an immunological basis rather than being a direct toxic effect. escholarship.org A proposed mechanism involves the irreversible binding of mefenamic acid or its metabolites to components of the renal tissue. nih.gov This drug-protein conjugate, or hapten-host conjugate, may then trigger an immune response directed against the kidney. nih.gov this compound, due to its reactivity, has been implicated in forming these covalent adducts with proteins, potentially initiating the nephrotoxic events.

Animal studies have also demonstrated the nephrotoxic potential of mefenamic acid. In mice, chronic administration of mefenamic acid led to dose-dependent glomerular necrosis, significant degeneration, inflammation, and tubular atrophy. nih.gov These histological changes were accompanied by elevated plasma levels of blood urea (B33335) nitrogen (BUN) and creatinine, which are key indicators of kidney dysfunction. nih.gov

Table 1: Effects of Chronic Mefenamic Acid Administration on Kidney Function Markers in Mice

Dosage Plasma BUN (mg/dl) Plasma Creatinine Histological Findings
50 mg/kg/day 62 Elevated Glomerular necrosis, massive degeneration, inflammation, tubular atrophy
100 mg/kg/day 130 Elevated Dose-dependent glomerular necrosis, massive degeneration, inflammation, tubular atrophy

Data sourced from studies on animal models. nih.gov

Gastrointestinal Toxicity

Mefenamic acid and other nonsteroidal anti-inflammatory drugs (NSAIDs) are known to cause serious gastrointestinal (GI) adverse events. drugs.comfda.gov These can include inflammation, bleeding, ulceration, and perforation of the esophagus, stomach, and intestines, which can be fatal. drugs.comfda.gov These events can occur at any time during treatment, with or without warning symptoms. drugs.comfda.gov It is estimated that approximately 1% of patients treated for 3 to 6 months and 2% to 4% of patients treated for one year experience a serious upper GI adverse event. drugs.com

The formation of reactive metabolites may contribute to this GI toxicity. researchgate.netnih.gov Studies have noted that elevated levels of reactive metabolites in patients' serum correlate with adverse reactions, including gastrointestinal disturbances. The covalent binding of this compound to proteins is a potential mechanism for this toxicity.

Central Nervous System Toxicity

Overdose of mefenamic acid has been associated with a significantly higher risk of central nervous system (CNS) toxicity, particularly convulsions, when compared to other NSAIDs like ibuprofen, diclofenac, and naproxen. ijpsjournal.comnih.govnhs.wales An analysis of cases reported to the UK National Poisons Information Service found that individuals who had ingested mefenamic acid were significantly more likely to experience CNS toxicity. nih.govnhs.wales The adjusted odds ratio for any CNS toxicity was 7.77, and for convulsions specifically, it was 81.5. nih.govnhs.wales

The risk of CNS toxicity, including seizures, appears to be dose-related. ijpsjournal.comnih.gov While a clear threshold for toxicity has not been definitively established, seizures have been documented at various concentrations. ijpsjournal.com Research has indicated that younger individuals may be more susceptible to these effects. nih.govnhs.wales Although the specific role of this compound in direct CNS toxicity is not fully elucidated, studies in rats suggest that the glucuronide metabolite has negligible brain uptake, indicating a minimal direct risk of brain toxicities from the metabolite itself. researchgate.netnih.gov

Table 2: Comparative CNS Toxicity of NSAID Overdoses

NSAID Number of Cases (No Co-ingestion) Adjusted Odds Ratio (Any CNS Toxicity) Adjusted Odds Ratio (Convulsions)
Mefenamic Acid 461 7.77 81.5
Ibuprofen 8090 Reference Reference
Diclofenac 1300 Reference Reference
Naproxen 547 Reference Reference

Data from analysis of UK National Poisons Information Service telephone enquiries (2007-2013). nih.govnhs.wales

Reactivity of this compound and Related Metabolites

This compound is an acyl glucuronide, a class of metabolites known for their chemical reactivity. acs.orgnih.gov This reactivity is central to the toxicological concerns associated with the parent drug. acs.orgnih.gov

Acyl Migration and Hydrolysis

This compound can undergo degradation through two primary pathways: acyl migration and hydrolysis. acs.orgnih.gov Acyl migration is an intramolecular rearrangement where the mefenamic acid molecule moves to different positions on the glucuronic acid sugar moiety. scialert.net This process can lead to the formation of various positional isomers. acs.org Hydrolysis involves the cleavage of the bond between mefenamic acid and glucuronic acid, regenerating the parent drug.

Compared to many other acyl glucuronides, this compound is relatively stable under physiological conditions. nih.gov Its half-life at 37°C and pH 7.4 has been measured at approximately 16.5 hours. nih.gov This stability is attributed to steric hindrance from the ortho-substituted aromatic rings of the mefenamic acid structure. However, its degradation is accelerated under alkaline conditions. nih.gov Studies have indicated that the degradation of this compound occurs primarily through acyl migration rather than hydrolysis. scispace.com

Table 3: Stability of this compound

Condition Half-life (hours) Primary Degradation Pathway
pH 7.4, 37°C 16.5 ± 3.1 Acyl Migration
pH 8.0, 37°C 5.0 ± 1.6 Acyl Migration

Data from in vitro stability studies. nih.govscispace.com

Transacylation Reactions with Bionucleophiles

A key aspect of the reactivity of this compound is its ability to participate in transacylation reactions. In these reactions, the mefenamic acid acyl group is transferred to nucleophilic sites, such as those found on amino acids or proteins. nih.gov This process results in the formation of covalent drug-protein adducts. nih.gov

In vitro studies have demonstrated that this compound can irreversibly bind to human serum albumin and other cellular proteins. nih.gov This covalent binding is thought to be a critical step in the development of idiosyncratic drug reactions and toxicities like nephrotoxicity. nih.govnih.gov The formation of these adducts is directly linked to the glucuronidation process. nih.gov

While this compound itself is reactive, other acyl-linked metabolites of mefenamic acid, such as mefenamic acid-CoA thioester (MFA-CoA) and mefenamic acid-adenylate (MFA-AMP), are also capable of transacylation. nih.govresearchgate.net Comparative studies have shown that MFA-CoA is significantly more reactive towards certain nucleophiles, like glutathione (B108866), than this compound. scispace.comresearchgate.net However, this compound's relatively long half-life in the body may still allow for significant protein binding to occur over time. drugs.comfda.gov

Reaction with Glutathione (GSH) to form MFA-GSH

The reaction of mefenamic acid metabolites with glutathione (GSH), a critical intracellular antioxidant, to form a mefenamic acid-S-acyl-glutathione thioester (MFA-GSH) is a key area of investigation. nih.govresearchgate.net Research indicates that the formation of this adduct is not primarily driven by the direct reaction of this compound (MFA-1-O-G) with GSH. acs.org

In vitro studies comparing the reactivity of various MFA acyl-linked metabolites have demonstrated that MFA-1-O-G has very little reactivity towards GSH under physiological conditions (pH 7.4, 37°C). acs.orgscispace.com Instead, the formation of MFA-GSH is predominantly mediated by other, more electrophilic intermediates. nih.gov Specifically, MFA-S-acyl-CoA (MFA-CoA) is significantly more reactive than MFA-1-O-G. researchgate.net One study found MFA-CoA to be 11-fold more reactive than MFA-acyl-adenylate (MFA-AMP) and 121-fold more reactive than MFA-1-O-G in forming the GSH adduct in buffer. scispace.com

Further studies in rat hepatocytes confirmed these findings. Inhibition of glucuronidation had no significant effect on the formation of MFA-GSH, suggesting that MFA-1-O-G is not a necessary precursor. researchgate.net Conversely, inhibiting the formation of MFA-CoA led to a corresponding decrease in MFA-GSH production. researchgate.net While MFA-AMP is less reactive than MFA-CoA in direct buffer incubations, its role is enhanced in the presence of enzymes; the formation of MFA-GSH from MFA-AMP increases 6-fold in the presence of glutathione-S-transferase (GST). nih.govacs.org

These findings collectively demonstrate that while MFA-GSH is an important conjugate in the metabolic pathway, its formation is primarily a result of the bioactivation of mefenamic acid to MFA-CoA and MFA-AMP, rather than a direct reaction with its glucuronide metabolite. nih.govnih.gov

Table 1: Comparative Reactivity of Mefenamic Acid Metabolites with Glutathione (GSH) This table illustrates the relative efficiency of different mefenamic acid (MFA) metabolites in forming the MFA-GSH adduct in buffer under physiological conditions.

Reactant (Metabolite) Relative Reactivity vs. MFA-1-O-G Key Finding Citation
MFA-S-acyl-CoA (MFA-CoA) ~121-fold more reactive Highly reactive towards GSH. scispace.com
MFA-acyl-adenylate (MFA-AMP) ~11-fold more reactive Reactive, but less so than MFA-CoA. Reactivity is enhanced by GST. acs.orgscispace.com

| MFA-1-O-acyl glucuronide (MFA-1-O-G) | Baseline | Exhibited little to no significant reactivity. | nih.govacs.orgscispace.com |

Reaction with Amino Acids (Glycine, Taurine)

The potential for mefenamic acid metabolites to react with endogenous amino acids, such as glycine (B1666218) and taurine (B1682933), has also been explored to understand mechanisms of protein adduction and toxicity. nih.govnih.gov Similar to the findings with glutathione, this compound (MFA-1-O-G) was found to be largely unreactive towards these amino bionucleophiles in nonenzymatic, in vitro settings. nih.govnih.gov

A comparative study incubated various MFA acyl-linked metabolites (1 µM) with glycine and taurine (10 mM) under physiological conditions. The results showed that MFA-1-O-G was not significantly reactive. nih.gov In stark contrast, MFA-acyl-adenylate (MFA-AMP) was found to be highly selective and reactive toward amino functional groups. nih.gov After a 60-minute incubation, MFA-AMP produced significant amounts of mefenamic acid-glycine (MFA-Gly) and mefenamic acid-taurine (MFA-Tau) conjugates. nih.gov MFA-CoA, the highly reactive metabolite towards thiols, displayed minimal reactivity with glycine and was 17.5-fold less reactive than MFA-AMP towards taurine. nih.govnih.gov

These results highlight a distinct reactivity profile for MFA metabolites, where MFA-AMP preferentially acylates amino groups, while MFA-1-O-G does not contribute significantly to the nonenzymatic formation of amino acid conjugates. nih.govnih.gov

Table 2: Formation of Amino Acid Conjugates from Mefenamic Acid Metabolites This table shows the concentration of mefenamic acid-glycine (MFA-Gly) and mefenamic acid-taurine (MFA-Tau) adducts formed after a 60-minute incubation of MFA metabolites (1 µM) with the respective amino acid (10 mM).

Reactant (Metabolite) MFA-Gly Formed (nM) MFA-Tau Formed (nM) Key Finding Citation
MFA-acyl-adenylate (MFA-AMP) 23.2 ± 4.2 20.1 ± 1.8 Selectively reactive with amino groups. nih.gov
MFA-S-acyl-CoA (MFA-CoA) Not Detected 0.93 ± 0.65 Minimal reactivity with amino groups. nih.gov

| MFA-1-O-acyl glucuronide (MFA-1-O-G) | Not Significantly Reactive | Not Significantly Reactive | Did not form significant amounts of amino acid adducts. | nih.govnih.gov |

Reaction with N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is a precursor to glutathione and is often used as a model thiol-containing nucleophile in reactivity studies. escholarship.orgnih.gov Investigations into the reaction of mefenamic acid metabolites with NAC mirror the results seen with GSH. This compound (MFA-1-O-G) demonstrates negligible nonenzymatic reactivity with NAC. nih.govnih.gov

The primary reactive species towards NAC is MFA-CoA, which was found to be 19.5-fold more reactive than MFA-AMP in acylating the cysteine-sulfhydryl group of NAC. nih.govnih.gov An interesting finding from these studies is the significant reactivity of the MFA-GSH adduct itself. The MFA-GSH thioester was shown to be highly reactive towards NAC, suggesting it can participate in further transacylation reactions. nih.govnih.gov Specifically, MFA-GSH was 5.6-fold more reactive toward NAC than MFA-CoA and 108-fold more reactive than MFA-AMP. nih.gov

This indicates that the formation of MFA-GSH is not necessarily a terminal detoxification step, as the adduct itself remains a reactive species capable of modifying other biological molecules. escholarship.orgnih.gov However, the initial formation of these reactive thioesters is driven by MFA-CoA and MFA-AMP, with this compound playing a minimal direct role. nih.gov

Table 3: Comparative Reactivity of Mefenamic Acid Metabolites with N-acetylcysteine (NAC) This table compares the relative reactivity of different mefenamic acid (MFA) metabolites and the MFA-GSH adduct towards the thiol group of NAC.

Reactant Relative Reactivity Key Finding Citation
MFA-S-acyl-glutathione (MFA-GSH) Highest The GSH adduct is itself a highly reactive species capable of transacylation. nih.govnih.gov
MFA-S-acyl-CoA (MFA-CoA) High Significantly more reactive than MFA-AMP and MFA-1-O-G. nih.govnih.gov
MFA-acyl-adenylate (MFA-AMP) Moderate Less reactive towards thiols compared to MFA-CoA. nih.govnih.gov

| MFA-1-O-acyl glucuronide (MFA-1-O-G) | Negligible | Not significantly reactive with NAC under experimental conditions. | nih.govnih.gov |

Analytical Methodologies for Mefenamic Acid Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of mefenamic acid glucuronide analysis, enabling its separation from the parent drug and other metabolites, followed by precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in the study of this compound. It is particularly valuable for the isolation and purification of the metabolite from biological fluids such as urine. For instance, semipreparative HPLC has been successfully used to isolate three distinct glucuronide metabolites of mefenamic acid from human urine following oral administration.

Stability-indicating HPLC methods are also essential for quantifying this compound in various formulations and for monitoring its degradation. These methods are validated according to established guidelines to ensure accuracy and reliability. In one application, a reversed-phase HPLC method was developed for the simultaneous determination of mefenamic acid and other NSAIDs. While specific parameters for the glucuronide were not detailed, such methods often utilize C18 columns with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, with UV detection at a wavelength where the analyte exhibits maximum absorbance.

A simple and precise HPLC-UV-Visible method has been validated for mefenamic acid in tablet form, which could be adapted for the analysis of its glucuronide. The optimal conditions for the parent drug involved a Chromolith® RP-18e column and a mobile phase of 0.1% formic acid in deionized water and acetonitrile (B52724), with detection at 275 nm.

ParameterHPLC Method for Mefenamic Acid (Adaptable for Glucuronide)
Stationary Phase Chromolith® RP-18e (100 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% formic acid in deionized water, B: 100% acetonitrile
Detection UV-Visible at 275 nm
Injection Volume 20 µL
Retention Time 3.9 min (for mefenamic acid)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for the detection and quantification of this compound in biological matrices due to its exceptional sensitivity and specificity. This technique allows for the analysis of the intact glucuronide without the need for hydrolysis.

In a typical LC-MS/MS workflow, the separation is achieved on a reverse-phase column. One study utilized an XTerra C18 column with a gradient elution of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile to separate this compound and other related metabolites. Another method for quantifying mefenamic acid in rat plasma employed a BDS Hypersil C8 column with an isocratic mobile phase of 2 mM ammonium formate (B1220265) (containing 0.1% formic acid) and acetonitrile.

Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS/MS analysis of this compound. It is a soft ionization technique that allows the intact protonated molecule [M+H]⁺ to be generated in the gas phase. In various studies, ESI in the positive ion mode has been successfully employed for the detection of this compound and its related metabolites. The needle potential is typically held at a high voltage, for example, 5.5 kV, to facilitate efficient ionization.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for the quantification of this compound. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other compounds in the matrix.

For the quantification of mefenamic acid-1-O-acyl-glucuronide (MFA-1-O-G), the MRM transition of m/z 418 → m/z 224 has been utilized. acs.org This transition corresponds to the precursor ion of the protonated this compound and a characteristic fragment ion.

ParameterLC-MS/MS Method for this compound
Stationary Phase XTerra C18 (5.0 µm, 4.6 × 150 mm) or BDS Hypersil C8 (3 µm, 100 x 4.6 mm)
Mobile Phase Gradient of aqueous ammonium acetate (10 mM, pH 5.6) and acetonitrile, or isocratic mixture of 2 mM ammonium formate (0.1% formic acid) and acetonitrile (30:70 v/v)
Flow Rate 0.5 mL/min or 0.8 mL/min
Ionization Electrospray Ionization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)
MRM Transition MH⁺ m/z 418 → m/z 224 (for MFA-1-O-G)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful analytical tool used for the identification and characterization of mefenamic acid metabolites, including its glucuronide conjugates. UPLC provides faster separations with higher resolution and sensitivity compared to conventional HPLC. The Q-TOF mass spectrometer offers high mass accuracy and resolution, enabling the determination of the elemental composition of metabolites and facilitating their structural elucidation.

This technique has been instrumental in identifying novel hydroxylated metabolites of mefenamic acid and their corresponding glucuronides in rat plasma. nih.gov The high-resolution mass data allows for the confident identification of metabolites by comparing their accurate mass and fragmentation patterns with those of the parent drug. In studies investigating the photodegradation of mefenamic acid, UPLC-Q-TOF-MS was used to identify the primary transformation products. nih.gov

Spectroscopic Methods

Spectroscopic methods are vital for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. Following isolation, NMR analysis can confirm the structure of the metabolite. A key diagnostic signal in the ¹H NMR spectrum of mefenamic acid 1-O-acylglucuronide is the anomeric proton of the β-glucuronic acid moiety, which appears at approximately δ 5.78 ppm with a coupling constant (J) of 7.9 Hz. This information is crucial for confirming the identity and stereochemistry of the glucuronide conjugate.

UV-Visible (UV-Vis) spectroscopy is commonly used as a detection method in HPLC analysis. Mefenamic acid and its glucuronide conjugate possess chromophores that absorb ultraviolet light. The wavelength of maximum absorbance (λmax) for mefenamic acid is around 285-288 nm, and this wavelength is often used for its detection and quantification in HPLC-UV systems. iajpr.comijpsr.info While the UV spectrum of the glucuronide will be similar to the parent drug due to the shared chromophore, slight shifts in the λmax may be observed.

UV-Vis Detection in HPLCresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is a fundamental technique for the analysis of mefenamic acid and its metabolites, including the glucuronide conjugate. nih.govnih.govscispace.com This method allows for the separation and quantification of the compounds of interest from complex biological matrices or reaction mixtures.

Several studies have detailed the use of HPLC-UV systems for this purpose. nih.govnih.govscispace.com The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. mdpi.comnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate) to ensure efficient separation. nih.govnih.govresearchgate.net The detection wavelength is selected to maximize the absorbance of the analyte; for mefenamic acid and its derivatives, wavelengths around 280 nm and 285 nm have been utilized. nih.govresearchgate.net In some methods, wavelength programming is used to optimize detection for multiple compounds in a single run. researchgate.net

ParameterDescriptionSource(s)
HPLC System Hewlett Packard 1100 series, Shimadzu LC-20AD nih.govnih.govscispace.com
Column Reverse-phase C18 (e.g., Agilent Zorbax Eclipse XDB-C18, COSMOSIL 5C18-ARII) mdpi.comresearchgate.net
Mobile Phase Gradient or isocratic systems using acetonitrile and/or methanol with aqueous buffers like ammonium acetate or phosphate buffer. nih.govmdpi.comresearchgate.net
Flow Rate Typically in the range of 0.5 mL/min to 1.0 mL/min. nih.govtandfonline.com
Detection UV-Vis detector set at wavelengths including 220, 254, 262, 280, and 285 nm. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Pathwaysbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the degradation of acyl glucuronides, including this compound. nih.govacs.org This technique provides detailed structural information, making it invaluable for delineating the complex degradation pathways of these reactive metabolites. nih.govacs.org Acyl glucuronides can degrade via two primary routes: intramolecular acyl migration to form positional isomers and hydrolysis to release the parent drug. nih.govacs.org

NMR ApplicationKey FindingsSource(s)
Degradation Kinetics Monitors the disappearance of the anomeric proton resonance of the 1-O-acyl glucuronide to determine degradation half-life. nih.govacs.org
Pathway Delineation Distinguishes between acyl migration and hydrolysis by identifying the unique ¹H resonances of the resulting products. nih.govacs.org
Structural Confirmation Confirms the structure of the synthesized or isolated glucuronide, with the β-glucuronic acid anomeric proton being a key signal.

Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, or urine requires a sample preparation step to remove interfering endogenous components like proteins. mdpi.comresearchgate.net This cleanup is essential for protecting analytical instrumentation and improving the accuracy and sensitivity of the assay. chromatographyonline.com

Protein Precipitationmdpi.comethernet.edu.et

Protein precipitation is a common and straightforward method for preparing plasma and serum samples for analysis. researchgate.netmdpi.com The technique involves adding a water-miscible organic solvent to the biological sample to denature and precipitate the proteins. mdpi.comconicet.gov.ar Acetonitrile is frequently the solvent of choice for this purpose. researchgate.netresearchgate.netmdpi.comresearchgate.net

In a typical procedure, a volume of cold acetonitrile (e.g., three times the sample volume) is added to the plasma or serum sample. chromatographyonline.comconicet.gov.ar The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed. conicet.gov.arwindows.net This process pellets the precipitated proteins, leaving the analyte of interest, this compound, in the supernatant. The resulting supernatant can then be collected for direct injection into an HPLC or LC-MS/MS system or undergo further cleanup steps. researchgate.netconicet.gov.ar Methanol has also been used as a precipitation solvent. mdpi.com

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and preconcentration of analytes from complex biological matrices prior to chromatographic analysis. nih.govscispace.comnih.gov SPE offers advantages over simple precipitation by providing a cleaner extract, thereby reducing matrix effects and improving analytical sensitivity. nih.gov

For the extraction of mefenamic acid and its glucuronide, reverse-phase SPE cartridges, such as those containing octadecylsilica (C18) sorbent, are often employed. nih.govwalshmedicalmedia.com The general procedure involves several steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by water or a buffer to activate the sorbent. walshmedicalmedia.comcore.ac.uk

Loading: The pre-treated biological sample (e.g., plasma supernatant or diluted urine), often acidified to a specific pH, is loaded onto the cartridge. core.ac.uknih.gov

Washing: The cartridge is washed with a weak solvent to remove salts and other hydrophilic impurities while retaining the analyte. walshmedicalmedia.com

Elution: The analyte of interest, this compound, is eluted from the cartridge using a strong organic solvent, such as methanol or acetone. walshmedicalmedia.comnih.gov

The collected eluate is typically evaporated to dryness and then reconstituted in a smaller volume of the mobile phase, achieving concentration of the analyte before injection. core.ac.uk Polymeric SPE sorbents are also used and can offer different selectivity compared to silica-based C18 sorbents. nih.govwalshmedicalmedia.com

Research Models and Experimental Approaches

In Vitro Models for Metabolism and Reactivity Studies

In vitro systems are fundamental for characterizing the specific enzymes and pathways involved in the glucuronidation of mefenamic acid. These models allow for the study of metabolism in a controlled environment, free from the complex physiological interactions of a whole organism.

Isolated Hepatocytes (Rat and Human)

Isolated hepatocytes provide a cellular environment that closely mimics the in vivo liver and are therefore a valuable tool for studying drug metabolism.

Incubations of mefenamic acid with isolated rat hepatocytes have demonstrated the formation of mefenamic acid 1-β-O-acyl glucuronide (MFA-1-β-O-G). nih.govresearchgate.net In these models, other metabolites such as mefenamyl-S-acyl-CoA (MFA-SCoA) and mefenamyl-S-acyl-glutathione (MFA-SG) have also been detected. nih.govresearchgate.net Interestingly, studies have shown that inhibition of mefenamic acid acyl glucuronidation in rat hepatocytes did not affect the formation of MFA-SG. nih.govresearchgate.net MFA-SG has also been detected in incubations with human hepatocytes, although at significantly lower concentrations than in rat hepatocytes. nih.govresearchgate.net

Recent research has also explored the protective effects of mefenamic acid against oxidative stress in hepatocytes. One study demonstrated that mefenamic acid treatment can protect hepatocytes from oxidative stress-mediated cell damage by activating the Nrf2 pathway, which in turn induces the expression of downstream antioxidant enzymes. mdpi.com

Metabolites of Mefenamic Acid Detected in Isolated Hepatocytes
MetaboliteDetected in Rat HepatocytesDetected in Human Hepatocytes
Mefenamic acid 1-β-O-acyl glucuronide (MFA-1-β-O-G)Yes nih.govresearchgate.net-
Mefenamyl-S-acyl-CoA (MFA-SCoA)Yes nih.govresearchgate.net-
Mefenamyl-S-acyl-glutathione (MFA-SG)Yes nih.govresearchgate.netYes (at lower concentrations) nih.govresearchgate.net

Liver Microsomes (Human, Rat, Minipig)

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). They are a standard model for studying the kinetics of drug glucuronidation.

In human liver microsomes (HLMs), the oxidative metabolism of mefenamic acid is mediated by cytochrome P450 enzymes, with CYP2C9 being responsible for the formation of the major metabolite, 3'-hydroxymethyl-mefenamic acid. nih.govdrugbank.com Further oxidation can lead to 3'-carboxymefenamic acid. drugbank.com Oxidative metabolism of both aromatic rings of mefenamic acid can also result in the formation of 4'-hydroxy-mefenamic acid and 5-hydroxy-mefenamic acid. nih.gov

Mefenamic acid is a potent inhibitor of UGT2B7-catalyzed 3'-azido-3'-deoxythymidine glucuronidation (AZTG) in HLMs, with a reported IC50 value of 0.3 microM. nih.gov It also competitively inhibits morphine-3-glucuronidation and morphine-6-glucuronidation, with Ki values of 11 and 12 µM, respectively. researchgate.net

Studies comparing different species have shown that the rate of glucuronidation of other NSAIDs, such as diclofenac, varies significantly. For instance, the metabolic rate of diclofenac in rat liver microsomes is considerably slower than in monkey, mouse, dog, and human liver microsomes. mdpi.com While specific comparative data for mefenamic acid glucuronidation across these species' liver microsomes is not as readily available, it highlights the importance of considering species differences in drug metabolism.

Kidney Cortical Microsomes (Human)

The kidney is also a site of drug metabolism, and kidney cortical microsomes can be used to investigate the renal glucuronidation of drugs. Studies using human kidney cortical microsomes (HKCM) have shown that mefenamic acid undergoes glucuronidation, following Michaelis-Menten kinetics with an apparent Km of 23 µM. nih.gov The intrinsic renal clearance of mefenamic acid glucuronidation was found to be 17 +/- 5.5 microL/min/mg protein. nih.gov This suggests that renal glucuronidation of mefenamic acid could lead to high intrarenal concentrations of its acyl glucuronide. nih.gov

Recombinant UGT Isoforms

To identify the specific UGT enzymes responsible for the glucuronidation of a drug, recombinant UGT isoforms expressed in cell lines are used.

Studies with recombinant UGTs have revealed that multiple isoforms are involved in the glucuronidation of mefenamic acid. UGT1A9 exhibits negative cooperativity in the glucuronidation of mefenamic acid, with an S50 of 449 µM and a Hill coefficient (h) of 0.4. nih.gov In contrast, UGT2B7 shows atypical kinetics for mefenamic acid glucuronidation. nih.gov Mefenamic acid is also known to be a substrate for UGT1A1, UGT1A3, and UGT2B7. xenotech.comresearchgate.net

Furthermore, mefenamic acid has been shown to be an inhibitor of several UGT isoforms. It potently inhibits UGT2B7, and caution has been advised when it is co-administered with drugs that are primarily eliminated by this enzyme. nih.gov Mefenamic acid also inhibits salvianolic acid A glucuronidation in human liver microsomes with an IC50 value of 12.4 ± 2.2 µM, but its inhibitory effect on UGT1A1 is much weaker (IC50 > 200 µM). nih.gov

Kinetic Parameters and Inhibition of Mefenamic Acid with Recombinant UGT Isoforms
UGT IsoformKinetic Profile for Mefenamic Acid GlucuronidationInhibitory Action by Mefenamic Acid
UGT1A9Negative cooperativity (S50 = 449 µM, h = 0.4) nih.gov-
UGT2B7Atypical kinetics nih.govPotent inhibitor nih.gov
UGT1A1Substrate xenotech.comresearchgate.netWeak inhibitor (IC50 > 200 µM for salvianolic acid A glucuronidation) nih.gov

Cell Culture Systems (e.g., Chinese Hamster Lung Fibroblast V79, HepaRG cells)

Genetically engineered cell lines that express specific drug-metabolizing enzymes are valuable tools for studying the downstream consequences of metabolism, such as the formation of reactive metabolites and their binding to cellular macromolecules.

One study utilized a Chinese hamster lung fibroblast cell line (V79) expressing the human UDP-glucuronosyltransferase isoenzyme UGT1*02. nih.gov In this system, the addition of mefenamic acid led to the irreversible binding of its glucuronide to cellular proteins. nih.gov This binding was directly linked to the formation of the glucuronide, as it was not observed in the untransfected V79 cell line. nih.gov This model provides direct evidence of the reactivity of mefenamic acid acyl glucuronide within a cellular context.

In Vivo Animal Models

In rats, after administration of mefenamic acid, mefenamyl-S-acyl-glutathione (MFA-SG) has been detected in the bile, with 17.4 µg excreted following a 100 mg/kg dose. nih.govresearchgate.net This indicates that mefenamic acid undergoes bioactivation in vivo in rats, leading to the formation of reactive acylating derivatives. nih.gov

Studies in mice have investigated the potential toxicity of mefenamic acid. Single intraperitoneal doses of 100 mg/kg and 200 mg/kg resulted in dose-dependent hepatocyte degeneration. researchgate.netsmj.org.sg Daily dosing for 14 days induced more severe effects, including hepatocellular necrosis, massive degeneration, and inflammation, accompanied by a significant increase in plasma alanine aminotransferase activity. researchgate.netsmj.org.sg Similarly, mefenamic acid administration in mice has been shown to induce alterations in kidney histology, including mild glomerular and tubular atrophy with single doses, and dose-dependent glomerular necrosis, massive degeneration, inflammation, and tubular atrophy with chronic dosing. journalwjbphs.com

A study using a rat model of Alzheimer's disease, where amyloid-beta (1-42) was infused, demonstrated that mefenamic acid could improve learning and memory impairment, suggesting a potential neuroprotective role. drugbank.com

Rat Models for Pharmacokinetic and Toxicological Studies

Rat models are integral to the preclinical evaluation of drug candidates, providing essential data on pharmacokinetic profiles and potential toxicological effects. In the study of mefenamic acid, rat models have been employed to understand its metabolism, including the formation of mefenamic acid glucuronide, and its subsequent disposition and potential for toxicity. These studies form a critical component of the non-clinical safety assessment, elucidating the metabolic pathways and excretion routes of the parent drug and its metabolites.

Following oral administration, mefenamic acid is metabolized through two primary pathways: oxidation via Cytochrome P450 enzymes (specifically CYP2C9) and direct glucuronidation of the carboxylic acid group to form an acyl glucuronide drugbank.com. Investigations in rats have confirmed the formation of mefenamic acid 1-β-O-acyl glucuronide (MFA-1-β-O-G) in vitro using rat hepatocytes nih.gov. Furthermore, in vivo studies in rats have demonstrated that after administration of mefenamic acid, its metabolites and conjugates are eliminated through both renal and hepatic pathways drugbank.com. Toxicological assessments in rats have identified potential for renal papillary necrosis and gastrointestinal ulcerations at high single doses of mefenamic acid nih.gov. These models are crucial for exploring the mechanisms of toxicity, where reactive metabolites like acyl glucuronides are often implicated.

Single vs. Multiple Oral Dosing Regimens

Pharmacokinetic and toxicological evaluations in rat models often utilize both single and multiple oral dosing regimens to characterize a compound's behavior after acute and repeated exposure.

A single oral dose study is designed to determine the basic pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). In studies involving mefenamic acid in rats, single oral administration has been used to evaluate the bioavailability and pharmacokinetic parameters of the parent compound nih.govtandfonline.com. For example, after a single oral dose of mefenamic acid (10 mg/kg) to Wistar rats, key pharmacokinetic parameters were determined, as shown in the table below tandfonline.com. While this study focused on the parent drug, such models are essential for understanding the initial rate of formation and clearance of metabolites like this compound. An in vivo study in rats involving a single oral dose of mefenamic acid at 100 mg/kg was used to investigate the formation of downstream metabolites, where bile was collected to identify and quantify excreted products nih.gov.

Table 1: Pharmacokinetic Parameters of Mefenamic Acid in Rats After a Single Oral Dose (10 mg/kg) tandfonline.com
ParameterPure Mefenamic Acid20% Solid Dispersion25% Solid DispersionMarketed Product
Cmax (ng/mL)1223.54 (± 112.18)2815.12 (± 156.41)3412.87 (± 210.12)2145.72 (± 189.24)
Tmax (h)4.00 (± 0.00)4.00 (± 0.00)2.00 (± 0.00)4.00 (± 0.00)
AUC (0-t) (ng·h/mL)10124.5 (± 1102.1)26204.6 (± 2145.8)30132.8 (± 2410.4)22774.2 (± 1987.2)
MRT (h)7.87 (± 2.02)5.36 (± 1.62)12.12 (± 1.49)9.59 (± 2.04)

Multiple oral dosing regimens, often used in sub-chronic toxicity studies, are critical for assessing the potential for drug accumulation, induction or inhibition of metabolic enzymes, and long-term toxicity. Repeated administration can reveal differences in pharmacokinetic behavior compared to a single dose mdpi.com. For instance, a study on the herbal medicine Socheongryong-tang in rats demonstrated that plasma concentrations and exposure to certain components were significantly increased after multiple doses compared to a single dose, suggesting potential metabolic saturation or altered clearance mdpi.com. In the context of mefenamic acid, sub-chronic studies involving repeated oral administration to female rats for 35 days have been conducted to evaluate effects on the reproductive system uobasrah.edu.iq. While these studies confirm the use of multiple dosing paradigms for mefenamic acid in rats, specific pharmacokinetic data detailing the concentration and profile of this compound under such regimens are not extensively reported in the available literature. The expectation in a multiple-dosing scenario would be to determine if mefenamic acid or its glucuronide metabolite accumulates in the body, which has implications for the toxicological profile.

In Situ Intestinal Perfusion Studies

The in situ intestinal perfusion model in rats is a sophisticated experimental technique used to investigate the absorption, metabolism, and transport of drugs across the intestinal wall while maintaining an intact blood supply ijpsonline.comnih.gov. This model is considered more reliable than in vitro cell cultures for predicting human drug absorption and provides a bridge between in vitro experiments and in vivo pharmacokinetic studies ijpsonline.commdpi.com.

The standard procedure involves anesthetizing a rat, exposing the abdominal cavity, and isolating a specific segment of the intestine (e.g., jejunum, ileum, or colon) nih.gov. This segment is then cannulated at both ends, allowing a drug solution to be perfused through the lumen at a constant flow rate ijpsonline.com. Samples of the perfusate are collected from the outlet cannula over time. The disappearance of the drug from the perfusate is measured to calculate the effective permeability (Peff) and absorption rate ijpsonline.commdpi.com. The model also allows for the collection of mesenteric blood, which can provide direct evidence of drug and metabolite transport from the intestine into the systemic circulation nih.gov.

While the in situ intestinal perfusion model is widely used to characterize the absorption mechanisms of various compounds, specific studies employing this technique to investigate the intestinal formation and transport of this compound in rats have not been detailed in the surveyed literature. However, this model is highly suitable for such investigations. By perfusing mefenamic acid through a rat intestinal segment and analyzing both the exiting perfusate and mesenteric blood samples, researchers could:

Quantify the extent of mefenamic acid's intestinal absorption.

Determine if glucuronidation occurs within the intestinal wall (enterocytes) by detecting this compound in the mesenteric blood.

Assess the potential for efflux of the newly formed glucuronide back into the intestinal lumen.

Drug Interactions and Modulators of Mefenamic Acid Glucuronide Formation

Inhibition of UGTs by Mefenamic Acid

Mefenamic acid has been identified as a potent inhibitor of various UGT isoforms. Research indicates that mefenamic acid and another non-steroidal anti-inflammatory drug (NSAID), diclofenac, inhibited all six UGT isoforms tested in one study (UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7). researchgate.net This broad inhibitory action suggests a high potential for clinically significant DDIs with drugs that are primarily cleared via glucuronidation. researchgate.netnih.gov

Impact on Other Drug Glucuronidation (e.g., Salvianolic Acid A, Daphnetin)

The inhibitory effect of mefenamic acid on UGT enzymes directly impacts the glucuronidation of co-administered drugs that are substrates for these enzymes.

Salvianolic Acid A: The glucuronidation of Salvianolic Acid A (Sal A) is a critical elimination pathway, with UGT1A1 and UGT1A9 being the major isoforms involved. nih.gov Mefenamic acid has been shown to inhibit the glucuronidation of Sal A in human liver microsomes (HLMs) with a half-maximal inhibitory concentration (IC50) of 12.4 ± 2.2 µM. nih.gov However, its inhibitory effect on the specific UGT1A1 isoform was weaker, with an IC50 value greater than 200 µM. nih.gov

Daphnetin (B354214): The glucuronidation of daphnetin is almost exclusively catalyzed by UGT1A9 and UGT1A6 in the human liver and intestines. nih.govmdpi.comscispace.com Given that mefenamic acid is a known inhibitor of both UGT1A9 and UGT1A6, it is anticipated to interfere with the metabolism and clearance of daphnetin. researchgate.netnih.gov

Morphine: Mefenamic acid demonstrates potent, competitive inhibition of morphine glucuronidation, a pathway primarily mediated by UGT2B7. researchgate.netnih.gov The inhibition constants (Ki) for mefenamic acid against morphine-3-glucuronidation and morphine-6-glucuronidation were determined to be 11 µM and 12 µM, respectively. nih.gov In vitro-in vivo extrapolation models predict that co-administration of mefenamic acid could result in a significant (approximately 40%) increase in the area under the curve (AUC) for morphine. researchgate.netnih.gov

Affected DrugPrimary UGT Enzyme(s)Inhibitory Effect of Mefenamic Acid (IC50/Ki)Source
Salvianolic Acid AUGT1A1, UGT1A9IC50: 12.4 µM (in HLMs) nih.gov
MorphineUGT2B7Ki: 11 µM (M3G), 12 µM (M6G) nih.gov

Inhibition of UGT1A9 and UGT1A6

Mefenamic acid is characterized as a strong inhibitor of UGT1A9. aesnet.orguliege.be This has been demonstrated in clinical studies where mefenamic acid administration significantly altered the pharmacokinetics of UGT1A9 substrates. uliege.beresearchgate.net For example, co-administration of mefenamic acid with dapagliflozin (B1669812), which is primarily metabolized by UGT1A9, resulted in a 51% increase in dapagliflozin's total exposure (AUC). uliege.beresearchgate.net Similarly, studies investigating the potential interaction with soticlestat, another UGT1A9 substrate, confirmed mefenamic acid's role as a potent UGT1A9 inhibitor. aesnet.orgnih.gov

In addition to UGT1A9, mefenamic acid also inhibits UGT1A6 and other UGTs, such as UGT2B7, for which it is one of the most potent inhibitors among NSAIDs, with a non-competitive mechanism and an IC50 value of 0.3 µM. researchgate.netnih.gov The potent inhibition of renal glucuronidation of the UGT probe substrate 4-methylumbelliferone (B1674119) by mefenamic acid suggests that inhibitory metabolic interactions may occur between fenamates and other substrates metabolized by UGT2B7 and UGT1A9 in the human kidney. nih.gov

Inhibited UGT IsoformReported IC50/Ki ValueSubstrate/SystemSource
UGT1A1>200 µMSalvianolic Acid A Glucuronidation nih.gov
UGT1A6InhibitedScreening of 15 NSAIDs researchgate.net
UGT1A9Potent/Strong InhibitorDapagliflozin & Soticlestat DDI Studies aesnet.orguliege.beresearchgate.netnih.gov
UGT2B7IC50: 0.3 µMAZTG Glucuronidation nih.gov

Influence of Other Drugs on Mefenamic Acid Glucuronidation Pathways

Just as mefenamic acid can inhibit the metabolism of other drugs, its own glucuronidation can be affected by co-administered agents. The glucuronidation of mefenamic acid is primarily carried out by UGT2B7, with contributions from other isoforms like UGT1A9. nih.gov Therefore, drugs that inhibit or induce these enzymes can alter the pharmacokinetics of mefenamic acid.

Clinical studies have provided evidence of such interactions. For instance, while mefenamic acid increases the exposure of the UGT1A9 substrate dapagliflozin, the co-administration of rifampin, a broad enzyme inducer, decreases dapagliflozin exposure. uliege.beresearchgate.net This suggests that inducers of UGT1A9 could potentially increase the rate of mefenamic acid glucuronidation, although direct studies are limited.

Conversely, drugs that inhibit the enzymes responsible for mefenamic acid's metabolism could increase its plasma levels. For example, drugs known to decrease the metabolism of mefenamic acid include the HIV protease inhibitor amprenavir (B1666020) and the serotonin (B10506) 5-HT3 receptor antagonist alosetron. drugbank.com Caution is advised when mefenamic acid is co-administered with drugs that are potent inhibitors of UGT2B7, as this could lead to increased exposure and potential toxicity. nih.gov

Future Directions in Mefenamic Acid Glucuronide Research

Elucidation of Uncharacterized Hydroxylated Glucuronides (OH-MEFGs) and Their Toxicities

Mefenamic acid (MEF) is a widely used non-steroidal anti-inflammatory drug (NSAID) that can be associated with rare but serious cases of liver, kidney, and gastrointestinal toxicity. nih.gov One proposed reason for this toxicity is the formation of reactive metabolites that can bind to proteins. nih.govresearchgate.net

The body metabolizes mefenamic acid in several ways. One major pathway is glucuronidation, where a glucuronic acid molecule is attached to the mefenamic acid, forming mefenamic acid glucuronide (MEFG). nih.gov Another pathway involves hydroxylation, creating mono-hydroxyl-mefenamic acid (OH-MEF). nih.gov Recent research has identified that these hydroxylated metabolites can also undergo glucuronidation, creating hydroxylated mefenamic acid glucuronides (OH-MEFGs). nih.gov

A study using advanced analytical techniques identified four different OH-MEFs and their corresponding OH-MEFGs in the plasma of rats after a single oral dose of mefenamic acid. nih.gov One of these OH-MEF metabolites had not been previously reported. nih.gov The study found that these hydroxylated metabolites and their glucuronides were present in significant amounts and remained in the system for a long time, with elimination half-lives ranging from 9 to over 24 hours. nih.gov The systemic exposure to the primary glucuronide, MEFG, was also found to double after multiple doses of mefenamic acid. nih.gov

These findings suggest that the potentially reactive OH-MEFGs could contribute to the systemic toxicities observed with mefenamic acid, especially with repeated use. nih.gov However, these metabolites were found to have minimal uptake in the brain, suggesting a low risk of brain-related toxicities. nih.gov Further research is needed to fully characterize all OH-MEFGs and to understand their specific roles in mefenamic acid-related toxicities.

Comprehensive Understanding of Dose-Dependent Glucuronidation vs. Amino Acid Conjugation

The metabolism of mefenamic acid involves multiple pathways, including glucuronidation and, to a lesser extent, amino acid conjugation. asianpubs.orgnih.gov Glucuronidation, the primary phase II metabolic pathway for mefenamic acid, involves the enzyme UDP-glucuronosyltransferase (UGT) and results in the formation of this compound (MEFG). This process generally increases the water solubility of the drug, facilitating its excretion from the body.

Conversely, amino acid conjugation is another metabolic route, though less predominant for mefenamic acid. Research has explored the synthesis of mefenamic acid amino acid conjugates by masking the free carboxylic acid group, which is associated with gastric irritation. asianpubs.org Studies have synthesized and characterized conjugates with various amino acids, including phenylalanine, cysteine, glycine (B1666218), and others. asianpubs.orgresearchgate.net

The balance between these two metabolic pathways can be influenced by the dose of mefenamic acid. While glucuronidation is a high-capacity pathway, the enzymes involved can become saturated at higher doses. This saturation could potentially shift the metabolic balance, although the extent to which this leads to an increase in amino acid conjugation is not fully understood.

Recent studies have also investigated the formation of other reactive acyl-linked metabolites beyond the well-known MEFG. nih.gov These include MFA-AMP (acyl-adenylate) and MFA-CoA (S-acyl-coenzyme A), which can react with amino acids and other biomolecules. nih.gov Understanding how the dose of mefenamic acid affects the formation of these various metabolites is crucial for a complete picture of its disposition and potential for toxicity.

Role of this compound in Specific Disease States (e.g., Kidney Disease Toxin Management)

Recent research has uncovered a potential new therapeutic role for mefenamic acid in the management of toxins associated with chronic kidney disease (CKD). reachmd.com Specifically, mefenamic acid has been shown to be a potent inhibitor of the formation of p-cresol (B1678582) sulfate, a uremic toxin that accumulates in CKD patients and is linked to negative health outcomes. reachmd.comeducationnewscanada.comualberta.ca

The body produces a compound called p-cresol from the breakdown of proteins and amino acids. educationnewscanada.comualberta.ca This is then converted in the liver to p-cresol sulfate, a toxic substance that is normally eliminated by the kidneys. educationnewscanada.com In patients with CKD, impaired kidney function leads to the buildup of this toxin. reachmd.com

A study led by Tony Kiang demonstrated that mefenamic acid can effectively block the metabolic pathway responsible for producing p-cresol sulfate. reachmd.com It acts as a selective inhibitor of the sulfotransferase enzyme (SULT1A1) that catalyzes this reaction. researchgate.netnih.gov This action is like a switch that can rapidly reduce the levels of this harmful toxin without significantly affecting other bodily processes. reachmd.comualberta.ca

This discovery is significant because current methods for reducing uremic toxins, such as dietary protein restriction, are slow to take effect, and dialysis is not very efficient at removing protein-bound toxins like p-cresol sulfate. reachmd.com Mefenamic acid offers a novel, rapid, and targeted pharmacological approach to lower these toxin levels. ualberta.ca Since only low doses of mefenamic acid are needed for this effect, the risk of side effects for kidney disease patients is potentially minimized. ualberta.ca

Research FindingImplication for Kidney Disease
Mefenamic acid potently inhibits the formation of the uremic toxin p-cresol sulfate. reachmd.comeducationnewscanada.comualberta.caOffers a potential new therapeutic strategy for managing toxin levels in CKD patients.
It selectively blocks the SULT1A1 enzyme responsible for p-cresol sulfonation. researchgate.netnih.govProvides a targeted mechanism of action for reducing a specific harmful toxin.
Mefenamic acid can quickly reduce toxin levels. reachmd.comualberta.caPresents an advantage over slower methods like dietary changes.
Low doses are effective, potentially minimizing side effects. ualberta.caIncreases the feasibility of its use in a vulnerable patient population.

Development of Novel Therapeutic Strategies Targeting Glucuronidation Pathways

Targeting glucuronidation pathways presents a promising avenue for developing novel therapeutic strategies in various contexts, from managing drug toxicity and resistance to treating diseases characterized by the accumulation of harmful substances. nih.govmdpi.comaacrjournals.org Glucuronidation is a major phase II metabolic process that conjugates drugs and other compounds with glucuronic acid, typically leading to their detoxification and elimination. nih.gov However, this process can also be manipulated for therapeutic benefit.

One area of active research is in the context of cancer therapy. In some cases, cancer cells can develop resistance to chemotherapy drugs by upregulating UGT enzymes, which then metabolize and inactivate the drugs. aacrjournals.org Understanding the specific UGTs involved could help predict which drugs might be less effective and guide treatment choices. aacrjournals.org Furthermore, developing inhibitors of these UGTs could be a strategy to reverse drug resistance and restore the efficacy of anticancer agents. aacrjournals.org

In the realm of liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), enhancing glucuronidation is being explored as a therapeutic goal. nih.govmdpi.com These conditions involve the harmful accumulation of bile acids. nih.govmdpi.com Nuclear receptors like the peroxisome proliferator-activated receptor (PPAR) have been identified as key regulators of the UGT enzymes involved in bile acid glucuronidation. nih.govmdpi.com Agonists of PPARα, such as fenofibrate, have already shown therapeutic benefits by reducing markers of cholestasis. nih.govmdpi.com This highlights the potential of developing drugs that specifically target and activate these pathways to promote the detoxification and elimination of toxic bile acids. nih.govmdpi.com

Conversely, inhibiting glucuronidation can also be a therapeutic strategy. As discussed in the previous section, mefenamic acid's ability to inhibit the sulfation (a related conjugation pathway) of p-cresol is a prime example of how blocking a specific metabolic pathway can be beneficial in managing toxins in kidney disease. reachmd.comualberta.ca Similar principles could be applied to glucuronidation pathways where the glucuronide metabolite itself might be reactive or contribute to toxicity. nih.govresearchgate.net

Future research in this area will likely focus on:

Q & A

Q. What analytical methods are recommended for detecting mefenamic acid glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, intact glucuronides can be analyzed without hydrolysis using LC-ESI-MS/MS, as demonstrated in brain microdialysis studies . Method validation should include parameters like limits of detection (LOD: ~0.8 nM), linearity (e.g., 0.1–150 mg/L), and repeatability . Stability-indicating HPLC methods are also applicable for quantification in formulations, with validation per ASEAN guidelines .

Q. How is this compound synthesized for use as a reference standard?

Enzymatic synthesis using liver microsomes (e.g., rat liver) is a validated approach. This method retains stereochemical integrity and allows for the production of intact glucuronides. Alternatively, chemical synthesis via reaction of acetobromo-glucosiduronic acid with the parent compound can be employed, followed by purification using techniques like preparative HPLC . Traceability against pharmacopeial standards (USP/EP) should be established for regulatory compliance .

Q. What are the primary metabolic pathways of this compound in vivo?

Mefenamic acid undergoes glucuronidation via UGT enzymes (e.g., UGT2B7), forming an acyl glucuronide. This metabolite is reactive and can form covalent adducts with plasma proteins, potentially contributing to hepatotoxicity. Secondary pathways include oxidation to hydroxy and carboxy metabolites, which may also undergo glucuronidation . Renal and hepatic excretion are critical elimination routes, necessitating dose adjustments in patients with organ dysfunction .

Advanced Research Questions

Q. How do researchers address experimental challenges in studying reactive acyl glucuronides like this compound?

Key strategies include:

  • Stabilization : Use cold-chain storage (-80°C) and protease inhibitors to prevent degradation .
  • Protein adduct detection : Employ LC-MS/MS to identify adducts in vitro (e.g., with human serum albumin) and ex vivo (e.g., plasma from dosed rats) .
  • In vitro models : Utilize hepatocyte cultures or microsomal incubations to study bioactivation and toxicity mechanisms .

Q. What contradictions exist in the literature regarding this compound’s pharmacokinetics, and how can they be resolved?

Discrepancies in reported half-lives and metabolite accumulation (e.g., hydroxy vs. carboxy metabolites) may arise from interspecies differences or analytical variability. For example, hydroxy metabolite plasma levels peak at 3 hours (20 µg/mL), while carboxy metabolites peak later (6–8 hours, 8 µg/mL) . To resolve contradictions, standardize protocols (e.g., uniform LC-MS/MS conditions) and validate findings across multiple matrices (plasma, urine, microdialysates) .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound’s drug-drug interactions (DDIs)?

IVIVE integrates enzyme kinetics (e.g., UGT2B7 inhibition constants) and physiologically based pharmacokinetic (PBPK) modeling. For instance, mefenamic acid inhibits morphine glucuronidation in vitro, predicting a 40% increase in morphine AUC in vivo . Advanced models should account for tissue-specific expression of UGTs and competitive binding with other acyl glucuronides .

Q. What methodological considerations are critical when designing toxicity studies for this compound?

  • Reactive metabolite trapping : Use glutathione (GSH) or cyanide to capture reactive intermediates in microsomal incubations .
  • Cellular systems : Prioritize human-derived hepatocytes over rodent models to avoid interspecies metabolic differences .
  • Endpoint selection : Measure protein adduct levels, mitochondrial dysfunction (e.g., ATP depletion), and oxidative stress markers (e.g., ROS) .

Methodological Best Practices

Q. How should researchers validate quantitative assays for this compound in complex matrices?

Follow FDA/EMA guidelines for bioanalytical validation:

  • Specificity : Test for interference from endogenous compounds (e.g., bilirubin) and coexisting metabolites .
  • Accuracy/precision : Achieve ≤15% deviation for QC samples .
  • Matrix effects : Evaluate ion suppression/enhancement using post-column infusion in LC-MS/MS .

Q. What statistical approaches are recommended for analyzing contradictory metabolite data?

Use multivariate analysis (e.g., PCA) to identify covariates (e.g., renal function, UGT polymorphisms) influencing metabolite levels. Bayesian hierarchical models can reconcile inter-study variability by pooling data from multiple sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefenamic acid glucuronide
Reactant of Route 2
Reactant of Route 2
Mefenamic acid glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.